molecular formula C14H14ClNO3S B2672060 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide CAS No. 1105234-37-4

3-chloro-N-(2-phenoxyethyl)benzenesulfonamide

Cat. No.: B2672060
CAS No.: 1105234-37-4
M. Wt: 311.78
InChI Key: BKVMKXJEERNINZ-UHFFFAOYSA-N
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Description

3-chloro-N-(2-phenoxyethyl)benzenesulfonamide is an organic compound with the molecular formula C14H14ClNO3S It is a derivative of benzenesulfonamide, featuring a chloro group and a phenoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 2-phenoxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to obtain high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-phenoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative, while oxidation may produce a sulfone .

Scientific Research Applications

3-chloro-N-(2-phenoxyethyl)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal cellular processes, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-chloro-N-(phenylsulfonyl)benzenesulfonamide: Similar structure but lacks the phenoxyethyl group.

    4-chloro-N-(2-phenoxyethyl)benzenesulfonamide: Similar structure but with the chloro group at a different position on the benzene ring.

    N-(2-phenoxyethyl)benzenesulfonamide: Lacks the chloro group.

Uniqueness

3-chloro-N-(2-phenoxyethyl)benzenesulfonamide is unique due to the presence of both the chloro and phenoxyethyl groups, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-chloro-N-(2-phenoxyethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S/c15-12-5-4-8-14(11-12)20(17,18)16-9-10-19-13-6-2-1-3-7-13/h1-8,11,16H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVMKXJEERNINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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